

In-Depth Technical Guide: Molar Extinction Coefficient of Cy3-PEG-DMPE

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Compound of Interest

Compound Name: Cy3-PEG-DMPE

Cat. No.: B1222843

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This guide provides a comprehensive overview of the molar extinction coefficient of **Cy3-PEG-DMPE**, a fluorescently labeled lipid commonly utilized by researchers, scientists, and drug development professionals in a variety of applications, including biomolecule labeling, cellular imaging, and liposome research.^{[1][2]}

Core Concept: Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a crucial parameter for determining the concentration of a substance in solution using spectrophotometry, governed by the Beer-Lambert law:

$$A = \epsilon lc$$

Where:

- A is the absorbance
- ϵ is the molar extinction coefficient (in $\text{M}^{-1}\text{cm}^{-1}$)
- l is the path length of the cuvette (typically 1 cm)
- c is the concentration of the substance (in M)

A higher molar extinction coefficient indicates that the substance is more efficient at absorbing light at a specific wavelength, making it a brighter and more easily detectable fluorescent probe.^[3]

Quantitative Data for Cy3-PEG-DMPE

The absorbance of **Cy3-PEG-DMPE** is predominantly determined by the Cy3 fluorophore. The PEG (Polyethylene Glycol) and DMPE (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine) components do not significantly contribute to the absorbance in the visible range where Cy3 is excited. Therefore, the molar extinction coefficient of **Cy3-PEG-DMPE** is equivalent to that of the Cy3 dye.

Parameter	Value	Wavelength (λ_{max})	Solvent
Molar Extinction Coefficient (ϵ)	150,000 M ⁻¹ cm ⁻¹	~550 nm	Methanol or Chloroform

Note: The exact absorption maximum can vary slightly depending on the solvent and the local environment.^{[4][5]} The absorption wavelength of the Cy3 fluorophore typically peaks around 548-552 nm, with an emission maximum around 562-570 nm.^{[6][7]}

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol outlines the methodology for experimentally verifying the molar extinction coefficient of **Cy3-PEG-DMPE** using UV-Visible spectrophotometry.^{[8][9]}

Materials:

- **Cy3-PEG-DMPE**
- Spectrophotometer-grade solvent (e.g., methanol or chloroform)
- UV-Visible spectrophotometer
- Quartz cuvettes (1 cm path length)

- Analytical balance
- Volumetric flasks and pipettes

Procedure:

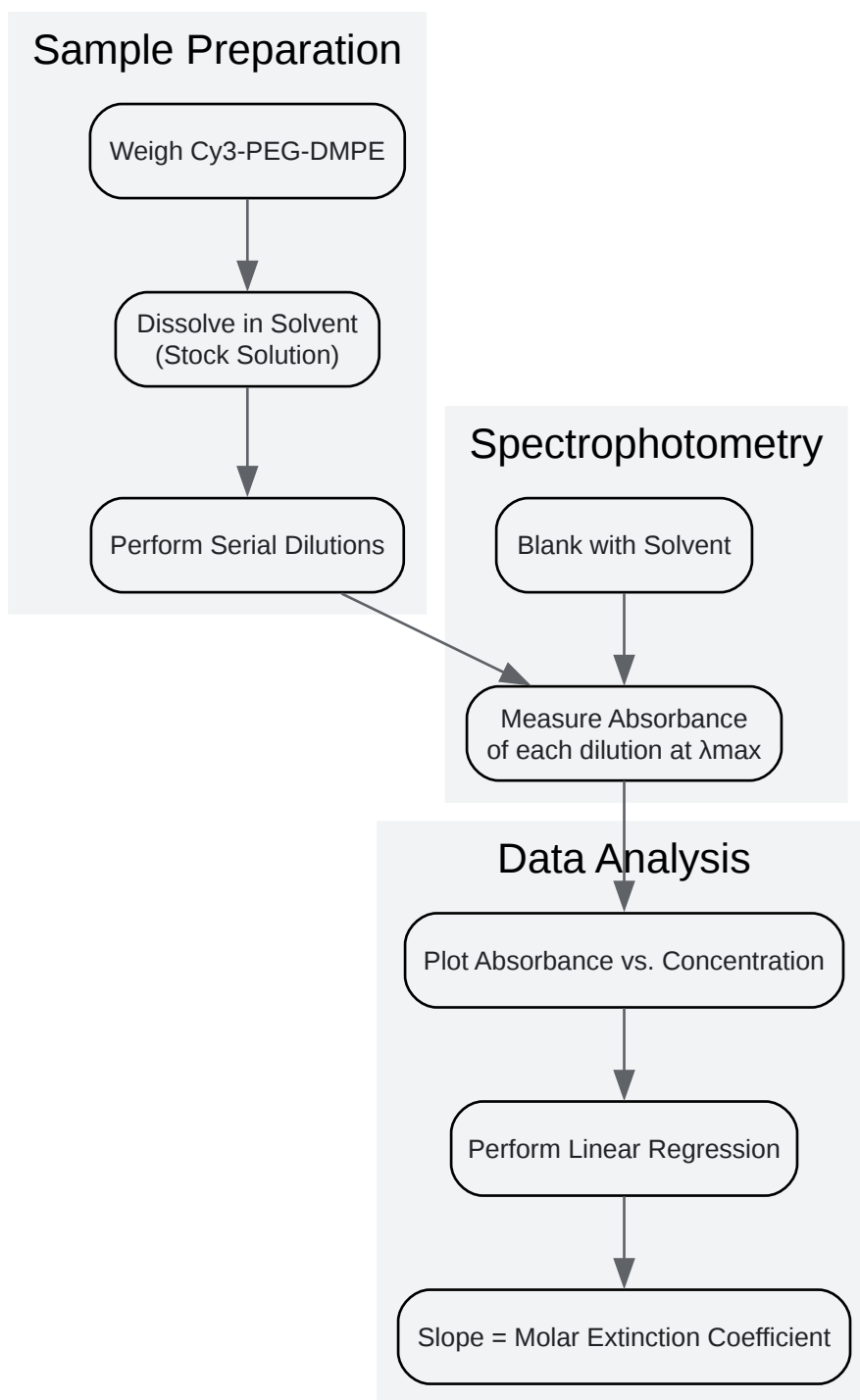
- Stock Solution Preparation:
 - Accurately weigh a small amount of **Cy3-PEG-DMPE** using an analytical balance.
 - Dissolve the weighed lipid in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration. It is advisable to start with a higher concentration that can be serially diluted.
- Serial Dilutions:
 - Perform a series of dilutions from the stock solution to create a set of standards with decreasing, known concentrations.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a range of wavelengths that includes the expected absorbance maximum of Cy3 (e.g., 450-650 nm).
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}). Ensure that the absorbance values fall within the linear range of the instrument (typically below 1.0).
- Data Analysis:
 - Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.
 - According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.

- Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar extinction coefficient (ϵ) multiplied by the path length (l). Since the path length is 1 cm, the slope is the molar extinction coefficient.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the molar extinction coefficient.

Workflow for Molar Extinction Coefficient Determination



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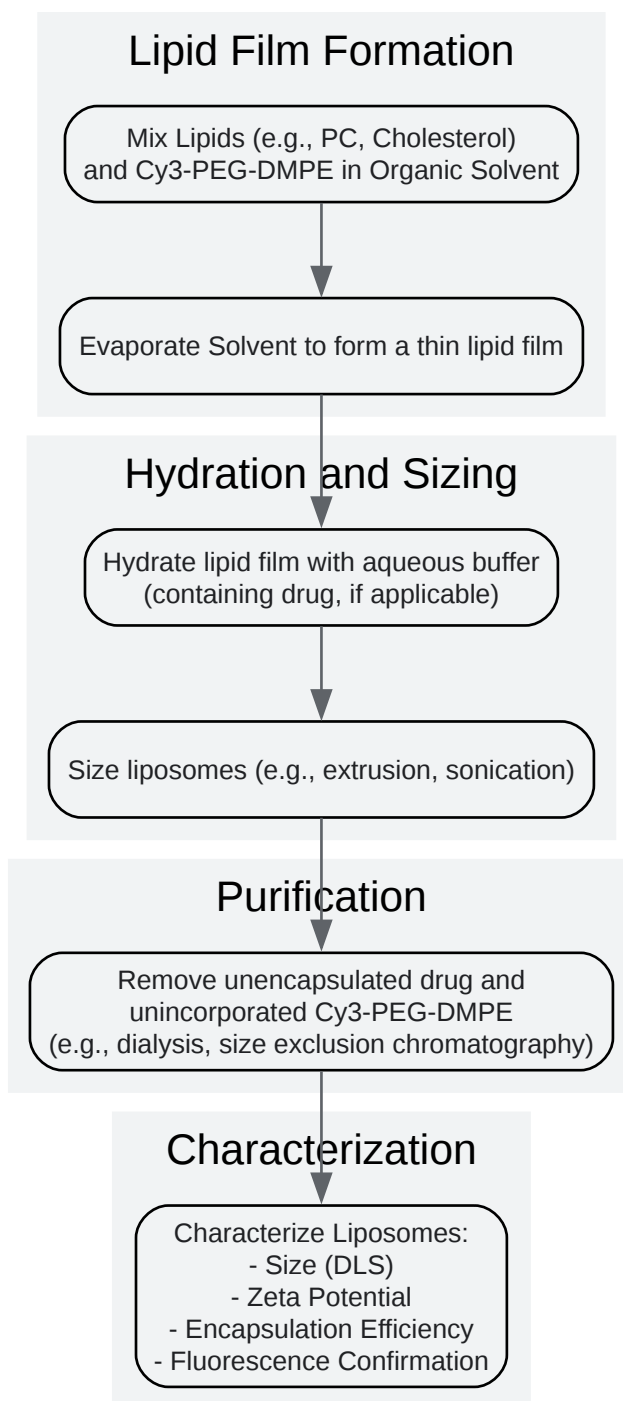
Caption: Workflow for determining the molar extinction coefficient of **Cy3-PEG-DMPE**.

Application in Drug Delivery: Liposome Formulation

Cy3-PEG-DMPE is frequently incorporated into liposomal formulations to facilitate the tracking and visualization of these drug delivery vehicles.^{[10][11][12][13][14][15]} The PEG component helps to create "stealth" liposomes that can evade the immune system and prolong circulation time.^[12]

The following diagram illustrates a typical workflow for preparing Cy3-labeled liposomes for drug delivery studies.

Workflow for Cy3-Labeled Liposome Preparation



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Caption: Workflow for the preparation and characterization of Cy3-labeled liposomes.

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